2-Fluoro-4-iodophenol
Overview
Description
2-Fluoro-4-iodophenol is a chemical compound with the molecular formula C6H4FIO and a molecular weight of 238 . It can exist in either a solid or liquid physical form .
Synthesis Analysis
The synthesis of 2-Fluoro-4-iodophenol can be achieved through a reaction involving 2-fluorophenol . In one method, a solution of 2-fluorophenol is stirred in concentrated NH4OH, to which a solution of 12 is added at room temperature . After stirring overnight, the mixture is evaporated to dryness and the residue is partitioned between EtOAc and H20 . The organic phase is then washed, dried, filtered, and evaporated to dryness to yield the compound .Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-iodophenol consists of a phenol group with fluorine and iodine substituents . The compound has nine heavy atoms and six aromatic heavy atoms . It has one hydrogen bond acceptor and one hydrogen bond donor .Physical And Chemical Properties Analysis
2-Fluoro-4-iodophenol has a number of physical and chemical properties. It has a molar refractivity of 41.14 and a topological polar surface area of 20.23 Ų . It is soluble, with a solubility of 0.128 mg/ml or 0.000536 mol/l . The compound has a lipophilicity log Po/w (iLOGP) of 1.88 .Scientific Research Applications
If you have access to scientific databases or journals, you might be able to find more detailed information about the specific applications of “2-Fluoro-4-iodophenol”. Alternatively, you could reach out to experts in the field or the supplier of the compound for more specific information .
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Chemical Synthesis : “2-Fluoro-4-iodophenol” is a chemical reagent used in various fields of research, including life science, material science, chemical synthesis, chromatography, and analytical research . The exact applications and experimental procedures involving this compound are not specified in the resources I have access to .
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Pharmaceutical Research : The compound might have potential applications in pharmaceutical research. Its physicochemical properties suggest it could be used in drug discovery and development .
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Analytical Research : “2-Fluoro-4-iodophenol” could be used as a standard in analytical research, such as in chromatography .
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Biochemical Research : The compound might be used in biochemical research, given its potential interactions with biological molecules .
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Chemical Synthesis : “2-Fluoro-4-iodophenol” is a chemical reagent used in various fields of research, including life science, material science, chemical synthesis, chromatography, and analytical research . The exact applications and experimental procedures involving this compound are not specified in the resources I have access to .
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Pharmaceutical Research : The compound might have potential applications in pharmaceutical research. Its physicochemical properties suggest it could be used in drug discovery and development .
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Analytical Research : “2-Fluoro-4-iodophenol” could be used as a standard in analytical research, such as in chromatography .
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Biochemical Research : The compound might be used in biochemical research, given its potential interactions with biological molecules .
Safety And Hazards
The compound is considered hazardous and has been assigned the signal word "Warning" . It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary statements include P261, P305, P338, and P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Relevant Papers The relevant papers and documents related to 2-Fluoro-4-iodophenol can be found at the provided references . These documents include MSDS, related peer-reviewed papers, technical documents, and more .
properties
IUPAC Name |
2-fluoro-4-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FIO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOQGGGFQVVOBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561549 | |
Record name | 2-Fluoro-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-iodophenol | |
CAS RN |
2713-28-2 | |
Record name | 2-Fluoro-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-iodophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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